BI-Dime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

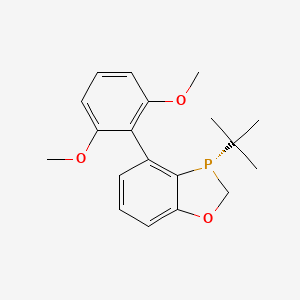

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPDUHMFZCEKIP-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of BI-DIME in Suzuki Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and material science. The efficiency and scope of this reaction are profoundly influenced by the choice of ligand coordinated to the palladium catalyst. This technical guide delves into the mechanism of the Suzuki coupling reaction when employing the BI-DIME ligand, a highly effective monophosphorus ligand. We will explore the catalytic cycle, the specific role of this compound in each mechanistic step, present quantitative data on its performance, and provide detailed experimental protocols for its application.

Introduction to the this compound Ligand

This compound is a dihydrobenzooxaphosphole-based monophosphorus ligand that has demonstrated exceptional efficacy in palladium-catalyzed Suzuki-Miyaura coupling reactions. Its structure, characterized by a bulky and electron-rich phosphine, imparts unique properties to the palladium catalyst, enabling high turnover numbers (TONs) and turnover frequencies (TOFs) even at very low catalyst loadings (ppm levels).[1] The ligand has proven effective for a broad range of substrates, including sterically demanding aryl halides and in environmentally benign solvent systems like water.[1][2]

The Catalytic Cycle of Suzuki Coupling with Pd/BI-DIME

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a crucial role in modulating the reactivity and stability of the palladium species throughout this cycle.

Generation of the Active Catalyst

The active catalyst, a Pd(0) species, is typically generated in situ from a Pd(II) precatalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂). The this compound ligand coordinates to the palladium center, and subsequent reduction of Pd(II) to Pd(0) initiates the catalytic cycle. The bulky nature of the this compound ligand is thought to favor the formation of a highly reactive, monoligated Pd(0) species, (this compound)Pd(0), which is crucial for efficient oxidative addition.[3]

Oxidative Addition

The first step of the catalytic cycle is the oxidative addition of an aryl halide (Ar-X) to the (this compound)Pd(0) complex. This reaction involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II) intermediate, (this compound)Pd(Ar)(X). The electron-rich nature of the this compound ligand increases the electron density on the palladium center, which facilitates the insertion of the metal into the Ar-X bond. This step is often the rate-determining step of the overall reaction, and the electronic and steric properties of this compound are critical for its efficiency, especially with less reactive aryl chlorides.[3]

Transmetalation

Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the organoboron reagent (e.g., a boronic acid, Ar'-B(OH)₂) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is complex and can proceed through various pathways. The this compound ligand's steric bulk can influence the coordination sphere of the palladium complex, potentially creating a more open coordination site that facilitates the approach and reaction of the boronate.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination. The two organic groups (Ar and Ar') on the palladium(II) center couple to form the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active (this compound)Pd(0) species, which can then re-enter the catalytic cycle. The steric hindrance imposed by the bulky this compound ligand can promote this step by creating a sterically crowded environment around the palladium center, which favors the elimination of the product.

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura coupling reaction catalyzed by a Pd/BI-DIME system.

Caption: Proposed catalytic cycle for the Pd/BI-DIME catalyzed Suzuki-Miyaura coupling.

Quantitative Data

The performance of the Pd/BI-DIME catalytic system has been evaluated across a range of Suzuki-Miyaura coupling reactions. The following tables summarize key quantitative data, demonstrating the high efficiency and broad applicability of this system.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid using Pd(OAc)₂/rac-BI-DIME in Water with Triton X-100 Surfactant.[1]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 98 |

| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 97 |

| 3 | 4-Bromobenzonitrile | 4'-Cyano-1,1'-biphenyl | 95 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 96 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 92 |

| 6 | 3-Bromopyridine | 3-Phenylpyridine | 94 |

| 7 | 4-Chlorotoluene | 4-Methyl-1,1'-biphenyl | 91 |

Reaction conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (500 ppm), rac-BI-DIME (550 ppm), K₃PO₄ (2.0 mmol), Triton X-100 (1 wt%), water (3 mL), 80 °C.[1]

Experimental Protocols

The following are generalized experimental protocols for conducting Suzuki-Miyaura coupling reactions using a Pd/BI-DIME catalytic system.

General Procedure for Suzuki-Miyaura Coupling in an Aqueous Medium

This protocol is adapted from the work of Patel et al. for reactions in water with a surfactant.[1]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.0005 mmol, 500 ppm)

-

rac-BI-DIME (0.00055 mmol, 550 ppm)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Triton X-100 (1 wt%)

-

Degassed water (3 mL)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating block

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, potassium phosphate, and Triton X-100.

-

In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and rac-BI-DIME in a small amount of degassed solvent (e.g., THF) under an inert atmosphere.

-

Add the appropriate amount of the catalyst stock solution to the reaction vessel.

-

Add degassed water to the reaction vessel.

-

Seal the vessel and place it in a preheated heating block at the desired temperature (e.g., 80 °C).

-

Stir the reaction mixture vigorously for the required time (typically 1-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure biaryl product.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a Pd/BI-DIME catalyzed Suzuki coupling.

Conclusion

The this compound ligand has established itself as a powerful tool in the arsenal (B13267) of synthetic chemists for performing Suzuki-Miyaura cross-coupling reactions. Its unique electronic and steric properties contribute to the formation of a highly active and stable palladium catalyst, enabling the efficient synthesis of a wide array of biaryl compounds under mild conditions and with low catalyst loadings. The mechanistic understanding of its role in the catalytic cycle, from accelerating oxidative addition to promoting reductive elimination, provides a foundation for further catalyst development and the optimization of reaction conditions for challenging transformations in drug discovery and materials science. The provided data and protocols serve as a practical guide for researchers looking to leverage the advantages of the Pd/BI-DIME system in their synthetic endeavors.

References

Synthesis of BI-Dime and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of BI-Dime, a P-chiral monophosphorus ligand, and its derivatives. This document details the synthetic pathways, experimental protocols, and characterization data, offering a valuable resource for researchers in organic synthesis and drug development.

Core Synthesis of the this compound Scaffold

The synthesis of the this compound core, a P-chiral dihydrobenzooxaphosphole (BOP) moiety, is a critical process for obtaining a range of valuable ligands for asymmetric catalysis. An efficient and practical approach has been developed for the large-scale preparation of the enantiomerically pure BOP core.[1][2]

The synthesis commences with the commercially available 1,3-dimethoxybenzene. This starting material undergoes a sequence of reactions to construct the racemic dihydrobenzooxaphosphole oxide intermediate. A key step in achieving the desired enantiopure product is a chemical resolution process. This involves the unique epimerization of the P-chiral center of the undesired diastereomer through chlorination, followed by crystallization, which allows for a high yield of the desired diastereomer.[1][2]

An alternative approach for the construction of the biaryl axis present in this compound and its derivatives involves a Negishi cross-coupling reaction. This method has proven effective for the synthesis of new derivatives that were not accessible through previous routes that employed Suzuki-Miyaura coupling. The use of a Pd2(dba)3/BI-DIME catalyst system in this approach affords the desired biaryl compounds in good yields.[3][4]

Experimental Protocol: Synthesis of the P-Chiral Dihydrobenzooxaphosphole Core

The following protocol is a summary of the key steps involved in the synthesis of the enantiomerically pure P-chiral dihydrobenzooxaphosphole (BOP) core.

Step 1: Synthesis of the Racemic Phosphine (B1218219) Oxide

-

1,3-Dimethoxybenzene is lithiated using n-butyllithium in tetrahydrofuran (B95107) (THF) at a temperature ranging from -20 to 0 °C.

-

The resulting lithiated species is then reacted with tert-butyldichlorophosphine (B1583324) at the same temperature.

-

The reaction is quenched with water to yield the phosphinate intermediate.

-

The crude phosphinate in the aqueous layer is directly treated with 25% aqueous sodium hydroxide (B78521) and 37% aqueous formaldehyde (B43269) to afford the racemic 3-tert-butyl-2,3-dihydrobenzo[d][3][5]oxaphosphol-4-ol oxide.

Step 2: Chemical Resolution

-

The racemic phosphine oxide is subjected to a resolution process to separate the enantiomers.

-

The undesired (R,R)-diastereomeric phosphine oxide undergoes an epimerization at the P-chiral center via a chlorination step.

-

Subsequent crystallization allows for the isolation of the desired (R,S)-diastereomer in high yield (65%).[1]

Synthesis Pathway of the this compound Core

Caption: Synthetic pathway for the P-chiral dihydrobenzooxaphosphole core of this compound.

Synthesis of this compound Derivatives

The versatile P-chiral dihydrobenzooxaphosphole core serves as a scaffold for the synthesis of a variety of this compound derivatives. These derivatives are typically prepared through cross-coupling reactions to introduce different aryl or alkyl groups at specific positions.

General Protocol for Derivative Synthesis via Negishi Coupling

-

The P-chiral dihydrobenzooxaphosphole core is functionalized to introduce a suitable leaving group, such as a halide.

-

An organozinc reagent, prepared from the corresponding organic halide, is then coupled with the functionalized core in the presence of a palladium catalyst.

-

The this compound ligand itself can be used as part of the catalytic system, for example, with Pd2(dba)3.[4]

-

The reaction affords the desired this compound derivative, which can be purified using standard chromatographic techniques.

Quantitative Data for this compound Synthesis

| Step | Reactants | Reagents and Conditions | Product | Yield | Purity/ee | Reference |

| Phosphinate Formation | 1,3-Dimethoxybenzene, tert-Butyldichlorophosphine | n-BuLi, THF, -20 to 0 °C; H₂O quench | Phosphinate Intermediate | N/A | N/A | [1] |

| Cyclization | Phosphinate Intermediate | 25% aq. NaOH, 37% aq. Formaline | Racemic Phosphine Oxide | N/A | N/A | [1] |

| Resolution | Racemic Phosphine Oxide | Chlorination, Crystallization | (R,S)-Dihydrobenzooxaphosphole Oxide | 65% | >99% ee | [1] |

Applications of this compound and its Derivatives

This compound and its derivatives have emerged as highly effective P-chiral monophosphorus ligands in a variety of transition metal-catalyzed asymmetric reactions. Their unique steric and electronic properties contribute to high enantioselectivities and reactivities.

Key applications include:

-

Suzuki-Miyaura Cross-Coupling Reactions: this compound is a highly effective ligand for Suzuki-Miyaura cross-coupling reactions, even in aqueous media, allowing for the synthesis of biaryl compounds with low palladium catalyst loadings.[6]

-

Asymmetric Hydroboration: Rhodium-catalyzed asymmetric hydroboration of α-aryl enamides using this compound as the chiral ligand provides access to α-amino tertiary boronic esters with excellent enantioselectivities.[5]

-

Enantioselective Arylation: Modified this compound ligands, such as i-Pr-BI-DIME and Me₂-BI-DIME, have been successfully employed in the Pd-catalyzed 3-arylation of oxindoles to generate oxindoles with a quaternary C-3 stereocenter in high enantiomeric ratios.[7]

Experimental Workflow: Asymmetric Suzuki-Miyaura Coupling

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Synthesis of PâChiral Dihydrobenzooxaphosphole Core for BI Ligands in Asymmetric Transformations - The Journal of Organic Chemistry - Figshare [figshare.com]

- 3. Synthesis of P-Chiral Dihydrobenzooxaphospholes Through Negishi Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-Depth Technical Guide to the Electronic and Steric Properties of BI-Dime

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-Dime, a P-chiral monophosphorus ligand, has emerged as a highly effective ligand in transition metal-catalyzed reactions, particularly in Suzuki-Miyaura cross-coupling reactions. Its efficacy is rooted in a unique combination of electronic and steric properties that influence the reactivity and selectivity of the catalytic cycle. This technical guide provides a comprehensive overview of the core electronic and steric characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

Core Properties of this compound

This compound, systematically named (S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole, is a structurally complex phosphine (B1218219) ligand. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃O₃P | --INVALID-LINK-- |

| Molecular Weight | 330.36 g/mol | --INVALID-LINK-- |

| Appearance | Off-white crystalline powder | [Various Suppliers] |

| Optical Purity (ee) | ≥99% (HPLC) | --INVALID-LINK-- |

| XLogP3 | 3.9 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 27.7 Ų | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Rotatable Bonds | 3 | --INVALID-LINK-- |

Electronic Properties

The electronic nature of a phosphine ligand is a critical determinant of its coordination to a metal center and its influence on the catalytic activity. Key electronic parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters provide insights into the ligand's electron-donating ability and its propensity to engage in π-backbonding.

Computational Methodology for Electronic Property Calculation

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Method:

-

Structure Input: Obtain the 3D coordinates of this compound from its crystallographic information file (CIF), such as the one available from the Crystallography Open Database (COD ID: 4123693 for rac-BI-DIME).

-

Geometry Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure it is a true minimum (no imaginary frequencies).

-

Molecular Orbital Analysis: From the output of the calculation, the energies of the HOMO and LUMO can be extracted. The HOMO-LUMO gap is the difference between these two energies.

A general workflow for this computational analysis is depicted below.

Steric Properties

The steric bulk of this compound plays a crucial role in controlling the coordination environment around the metal center, which in turn influences the selectivity and efficiency of the catalytic reaction. The primary descriptors for the steric properties of phosphine ligands are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Tolman Cone Angle (θ)

The Tolman cone angle is a measure of the solid angle subtended by the ligand at the metal center. A larger cone angle indicates greater steric hindrance.

Percent Buried Volume (%Vbur)

The percent buried volume is the percentage of the volume of a sphere around the metal atom that is occupied by the ligand. It provides a more nuanced measure of steric bulk compared to the cone angle.

Methodology for Steric Parameter Calculation

Software: A program capable of calculating steric parameters from atomic coordinates, often integrated into computational chemistry packages or available as standalone tools.

Method:

-

Input Structure: The crystallographically determined structure of a metal-BI-Dime complex or a computationally optimized structure is required.

-

Parameter Definition: Define the metal-phosphorus bond length (a standard value of 2.28 Å is often used for comparison).

-

Calculation: The software calculates the cone angle and percent buried volume based on the van der Waals radii of the atoms in the this compound ligand.

The logical relationship for determining steric properties is illustrated below.

Experimental Protocols

Synthesis of (S)-BI-DIME

Materials:

-

n-Butyllithium (n-BuLi)

-

(1R,2S)-(-)-Ephedrine

-

Formaldehyde (B43269) solution

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes)

Procedure:

-

Grignard or Lithiation Reaction: React 2-bromo-1,3-dimethoxybenzene with a strong base like n-BuLi in an inert solvent (e.g., THF) at low temperature (-78 °C) to generate the corresponding aryllithium species.

-

Phosphinylation: Add tert-butyldichlorophosphine to the aryllithium solution to form the corresponding aryl(tert-butyl)chlorophosphine.

-

Chiral Auxiliary Coupling: React the chlorophosphine with a chiral auxiliary, such as (1R,2S)-(-)-ephedrine, to form a diastereomeric phosphinamide.

-

Diastereomer Separation: Separate the diastereomers by chromatography or crystallization.

-

Reduction and Cyclization: Reduce the phosphinamide with a suitable reducing agent and cyclize with formaldehyde in the presence of an acid catalyst to form the dihydrobenzooxaphosphole ring system.

-

Purification: Purify the final product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Cross-Coupling using a Pd/BI-DIME Catalyst

The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction utilizing a pre-formed Pd/BI-DIME catalyst.[3]

Reaction: 4-Bromo-N,N-dimethylaniline with Phenylboronic acid

Materials:

-

4-Bromo-N,N-dimethylaniline

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

rac-BI-DIME

-

Potassium phosphate (B84403) (K₃PO₄)

-

Water

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a separate flask, dissolve Pd(OAc)₂ and this compound (in a 1:1.1 molar ratio) in toluene under an inert atmosphere and stir for 15-30 minutes.

-

Reaction Setup: In a reaction vessel, combine 4-bromo-N,N-dimethylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Solvent and Catalyst Addition: Add toluene and water (e.g., in a 4:1 v/v ratio) to the reaction vessel. Add the pre-formed catalyst solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below.

Conclusion

This compound is a powerful P-chiral monophosphorus ligand whose effectiveness stems from a sophisticated interplay of its electronic and steric characteristics. The ability to fine-tune the catalytic environment through the ligand's structure makes it a valuable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a foundational understanding of these properties and the experimental and computational methodologies used to characterize them, serving as a practical resource for researchers in the field. Further computational studies are encouraged to provide precise quantitative data for the electronic and steric parameters of this compound, which will undoubtedly facilitate the rational design of new and improved catalytic systems.

References

The Discovery and Development of BI-DIME Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of BI-DIME ligands, a class of bulky biaryl monophosphorus ligands that have become instrumental in modern synthetic organic chemistry. This document provides a comprehensive overview of their synthesis, mechanism of action, and performance in catalytic reactions, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Rise of Bulky Biaryl Monophosphine Ligands

The development of efficient catalysts for cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with significant implications for drug discovery and materials science. Palladium-catalyzed reactions, in particular, have become a cornerstone of modern synthesis. The efficacy of these reactions is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center, influencing the catalyst's stability, activity, and selectivity.

In the late 1990s, the introduction of bulky, electron-rich biaryl monophosphine ligands, often referred to as Buchwald-type ligands, marked a significant advancement in the field. These ligands were found to dramatically enhance the efficiency of palladium-catalyzed C-C, C-N, and C-O bond-forming reactions. Their steric bulk and electron-donating properties facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, enabling reactions to proceed under milder conditions and with a broader range of substrates, including less reactive aryl chlorides.

The Emergence of this compound Ligands

Within the broader class of bulky biaryl monophosphine ligands, the this compound (3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1]oxaphosphole) family of ligands has emerged as a particularly effective and versatile tool. Developed as part of ongoing efforts to create more robust and efficient catalysts, this compound ligands feature a rigid dihydrobenzooxaphosphole backbone. This structural feature, combined with the bulky tert-butyl group on the phosphorus atom and the 2,6-dimethoxyphenyl substituent, confers unique steric and electronic properties that are highly advantageous for catalysis.

The rational design of this compound ligands was guided by the need for catalysts that could facilitate challenging cross-coupling reactions, particularly those involving sterically hindered substrates. The unique architecture of this compound ligands allows for the formation of highly active, monoligated palladium(0) species, which are crucial for efficient catalysis.

Synthesis of this compound Ligands

The synthesis of this compound ligands is a multi-step process that requires careful control of reaction conditions. The following is a general experimental protocol for the synthesis of racemic this compound.

Experimental Protocol: Synthesis of rac-BI-DIME

Materials:

-

2-Bromo-3-hydroxybenzaldehyde

-

2,6-Dimethoxyphenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

tert-Butanol

-

tert-Butylphosphine

-

Formaldehyde (37% in water)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suzuki-Miyaura Coupling: In a round-bottom flask, combine 2-bromo-3-hydroxybenzaldehyde, 2,6-dimethoxyphenylboronic acid, palladium(II) acetate, and SPhos in a mixture of toluene and water. Add potassium phosphate as the base. Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). After cooling, extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the resulting biaryl aldehyde by column chromatography.

-

Phosphine Formation: Dissolve the purified biaryl aldehyde in a suitable solvent such as toluene. Add tert-butylphosphine and formaldehyde. Heat the mixture to facilitate the condensation and cyclization reaction.

-

Workup and Purification: After the reaction is complete, cool the mixture and wash with water and brine. Dry the organic layer over sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain rac-BI-DIME as a solid.

Mechanism of Action in Suzuki-Miyaura Cross-Coupling

This compound ligands play a crucial role in enhancing the efficiency of the Suzuki-Miyaura cross-coupling catalytic cycle. The bulky and electron-rich nature of the this compound ligand promotes the formation of a monoligated palladium(0) active species, which is highly reactive in the oxidative addition step.[2][3]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is illustrated below, highlighting the key role of the this compound ligand.

References

An In-depth Technical Guide to the BI-DIME Ligand Core: Structure, Modifications, and Applications in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BI-DIME ligand, a P-chiral monophosphorus ligand that has emerged as a powerful tool in modern synthetic chemistry. We will delve into its core structure, common modifications, and its significant applications in asymmetric catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The this compound Core Structure

This compound, chemically known as 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole, is the foundational structure of this ligand class. Its key features include a dihydrobenzooxaphosphole backbone, a bulky tert-butyl group, and a dimethoxyphenyl substituent. This specific arrangement creates a unique steric and electronic environment around the phosphorus atom, which is crucial for its catalytic activity and selectivity. The ligand is chiral at the phosphorus center, and both (R)- and (S)-enantiomers are commercially available, making it a versatile choice for asymmetric synthesis.

Molecular Structure of (S)-BI-DIME:

-

Molecular Formula: C₁₉H₂₃O₃P

-

Molecular Weight: 330.36 g/mol

-

CAS Number (S)-enantiomer: 1373432-09-7

Modifications of the this compound Core

The versatility of the this compound ligand is significantly enhanced through modifications to its core structure. These modifications primarily involve the introduction of substituents at the 2-position of the dihydrobenzooxaphosphole ring, leading to a range of derivatives with fine-tuned steric and electronic properties. These derivatives often exhibit improved performance in specific catalytic transformations.

Common this compound Modifications:

| Derivative Name | Modification at 2-position | Stereochemistry |

| Me-BI-DIME | Methyl group | (S,S) or (R,R) |

| iPr-BI-DIME | Isopropyl group | (S,S) or (R,R) |

These seemingly minor additions can have a profound impact on the ligand's ability to control the stereochemical outcome of a reaction, often leading to higher yields and enantioselectivities.

Applications in Asymmetric Catalysis

This compound and its derivatives have proven to be highly effective ligands in a variety of transition metal-catalyzed reactions, most notably in palladium- and rhodium-catalyzed processes. Their primary application lies in the realm of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. When employed in the synthesis of chiral biaryl compounds (atropisomers), the choice of ligand is critical for achieving high enantioselectivity. This compound ligands have demonstrated exceptional performance in this area, particularly in the synthesis of sterically hindered biaryls.

Quantitative Performance Data for this compound in Suzuki-Miyaura Couplings:

| This compound Derivative | Substrate Scope | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| (S)-BI-DIME | Axially chiral tetra-ortho-substituted biaryls | Good to Excellent | Up to 90.7:9.3 er | [3] |

| Me-BI-DIME | Axially chiral tetra-substituted α-boryl styrenes | Good | Excellent | [4] |

| iPr-BI-DIME | cis-2,3-diarylpiperidines | Moderate to Good | Moderate to Good | [5] |

| This compound Class (L22) | Atropisomeric biaryl heterocycles | >20% | 76:24 (S/R) | [6] |

Experimental Protocol: Synthesis of Tetra-ortho-substituted Biaryls

This protocol is a generalized procedure based on the successful application of the Pd/BI-DIME catalyst system for sterically demanding Suzuki-Miyaura couplings.[7]

-

Catalyst Preparation: In a glovebox, a solution of Pd(OAc)₂ and the desired this compound ligand (e.g., (S)-BI-DIME) in a 1:1.1 molar ratio is prepared in an appropriate anhydrous solvent (e.g., dioxane).

-

Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the ortho-disubstituted aryl bromide (1.0 equiv), the ortho-disubstituted arylboronic acid (1.5 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) (2.0 equiv).

-

Catalyst Addition: Add the freshly prepared Pd/BI-DIME catalyst solution to the reaction mixture. The palladium loading is typically in the range of 0.5 to 2.5 mol%.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a period of 12-24 hours, or until reaction completion is indicated by TLC or LC-MS analysis.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired tetra-ortho-substituted biaryl.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the this compound ligand plays a crucial role in facilitating the transformation and controlling stereochemistry.

Rhodium-Catalyzed Asymmetric Hydroboration

This compound has also been successfully employed as a chiral ligand in rhodium-catalyzed asymmetric hydroboration reactions. This method is particularly valuable for the synthesis of chiral α-amino tertiary boronic esters, which are important building blocks in medicinal chemistry.

Quantitative Performance Data for this compound in Asymmetric Hydroboration:

| This compound Derivative | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

| This compound | α-arylenamides | Good | Up to 99% | [2][3][8] |

Experimental Protocol: Asymmetric Hydroboration of α-Arylenamides

This protocol is a generalized procedure based on the rhodium-catalyzed asymmetric hydroboration using this compound.[2][3][8]

-

Catalyst Precursor: In a glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the this compound ligand are dissolved in an anhydrous solvent (e.g., THF).

-

Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the α-arylenamide substrate (1.0 equiv) and the hydroborating agent, bis(pinacolato)diboron (B136004) (B₂pin₂) (1.1 equiv).

-

Reaction Initiation: The catalyst solution is added to the reaction mixture, which is then stirred at room temperature for the specified reaction time.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired chiral α-amino tertiary boronic ester.

Application in Drug Development: Synthesis of an HIV Integrase Inhibitor

A significant application demonstrating the power of this compound ligands is in the synthesis of complex, biologically active molecules. Notably, this compound has been instrumental in the practical and efficient synthesis of a chiral atropisomeric HIV integrase inhibitor.[9][10] The ligand-controlled Suzuki cross-coupling enabled the construction of the challenging biaryl core of the molecule with high stereoselectivity, a critical step in the overall synthesis.

Logical Workflow: this compound in HIV Integrase Inhibitor Synthesis

The following diagram outlines the logical workflow where a this compound-mediated reaction is a key step in the synthesis of a complex pharmaceutical agent.

While this compound's primary role to date has been as a powerful ligand in synthetic chemistry, its successful application in the synthesis of complex drug candidates underscores its importance to the drug development pipeline. The ability to efficiently and selectively create chiral molecules is a fundamental requirement in modern medicinal chemistry, and this compound has proven to be a valuable asset in this endeavor. Future research may explore the direct biological activities of this compound-containing metal complexes or their derivatives.

Conclusion

The this compound ligand core and its modified derivatives represent a significant advancement in the field of asymmetric catalysis. With their unique structural features, they provide chemists with a powerful tool to control the stereochemical outcome of a wide range of important chemical transformations. The quantitative data and experimental protocols presented in this guide highlight the high efficiency and selectivity achievable with this compound ligands in Suzuki-Miyaura cross-couplings and asymmetric hydroborations. Furthermore, their successful application in the synthesis of complex pharmaceuticals, such as HIV integrase inhibitors, solidifies their importance for researchers, scientists, and drug development professionals. As the demand for enantiomerically pure compounds continues to grow, the utility of the this compound ligand class is certain to expand into new and exciting areas of chemical synthesis.

References

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Concise and Practical Asymmetric Synthesis of a Challenging Atropisomeric HIV Integrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of BI-Dime with Palladium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry of the BI-Dime ligand with palladium. This compound, a P-chiral monophosphorus ligand, has emerged as a significant component in the development of highly efficient palladium catalyst systems. This document outlines the synthesis, structure, and catalytic applications of this compound palladium complexes, with a focus on their role in cross-coupling reactions.

The this compound Ligand: Structure and Properties

This compound, chemically known as 3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole, is a bulky, electron-rich phosphine (B1218219) ligand. Its rigid backbone and chiral phosphorus center are key features that contribute to the high reactivity and selectivity observed in catalysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₂₃O₃P |

| Molecular Weight | 330.36 g/mol |

| Appearance | White to off-white solid |

| Key Structural Features | P-chiral center, bulky tert-butyl group, electron-donating dimethoxyphenyl group |

The unique steric and electronic properties of this compound allow for the formation of highly active and stable palladium precatalysts. These characteristics are particularly advantageous in facilitating challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of sterically hindered substrates.[3]

Synthesis of this compound Palladium Precatalysts

The most common and effective this compound palladium precatalysts are π-allylpalladium complexes and palladacycles. These precatalysts are designed to readily generate the active monoligated "L-Pd(0)" species under catalytic conditions.[4]

Experimental Protocol: Synthesis of (this compound)Pd(allyl)Cl

This protocol is based on general procedures for the synthesis of similar bulky phosphine-ligated allylpalladium chloride precatalysts.[4]

Materials:

-

Allylpalladium(II) chloride dimer ([(allyl)PdCl]₂)

-

This compound ligand

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve allylpalladium(II) chloride dimer in anhydrous THF.

-

To this solution, add a solution of the this compound ligand (2.0 equivalents relative to the palladium dimer) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

To precipitate the product, add pentane to the reaction mixture and cool the flask in an ice bath or at -20 °C.

-

Collect the resulting solid by filtration, wash with pentane, and dry under vacuum to yield the (this compound)Pd(allyl)Cl precatalyst as a solid.

Diagram 1: Synthesis of (this compound)Pd(allyl)Cl

References

The Pivotal Role of BI-DIME in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. In this context, asymmetric catalysis has emerged as a powerful tool, and the development of novel chiral ligands is paramount. Among these, BI-DIME, a P-chiral monophosphorus ligand, has garnered significant attention for its remarkable performance in a variety of transition metal-catalyzed reactions. This technical guide provides an in-depth analysis of this compound's structure, synthesis, and its crucial role in asymmetric catalysis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Concepts: Structure and Functionality

This compound, or (3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole, is a member of the dihydrobenzooxaphosphole (BOP) family of ligands.[1] Its rigid backbone and the presence of a stereogenic phosphorus center are key to its ability to induce high levels of enantioselectivity. The bulky tert-butyl group on the phosphorus atom and the sterically demanding 2,6-dimethoxyphenyl substituent create a well-defined chiral pocket around the metal center, effectively discriminating between the two prochiral faces of the substrate.

Performance in Asymmetric Catalysis: Quantitative Overview

This compound has demonstrated exceptional efficacy in several classes of asymmetric reactions, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and nickel-catalyzed reductive cyclizations. The following tables summarize the quantitative performance of this compound in these key transformations, showcasing its ability to deliver high yields and excellent enantioselectivities across a range of substrates.

Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling

The this compound ligand has proven to be highly effective in the palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling for the synthesis of sterically hindered, axially chiral biaryls. These structures are prevalent in natural products and privileged ligands for catalysis.

| Aryl Halide/Triflate | Boronic Acid | Product | Yield (%) | ee (%) | Reference |

| 1-bromo-2-methylnaphthalene | (2-methylnaphthalen-1-yl)boronic acid | Tetra-ortho-substituted biaryl | 85 | 90 | [1] |

| ortho-bromo aryl triflate | various arylboronic acids | Chiral biaryl triflates | up to 95 | up to 91 | [3] |

| 3,3'-dibromo-BINOL | Arylboronic acids | 3,3'-bis-arylated BINOL derivatives | High | >99 | [4] |

Nickel-Catalyzed Asymmetric Reductive Cyclization

In addition to palladium catalysis, this compound has been successfully employed as a ligand in nickel-catalyzed asymmetric intramolecular reductive cyclizations of alkynones. This methodology provides efficient access to chiral tertiary allylic alcohols containing furan (B31954) or pyran rings.

| Alkynone Substrate | Product | Yield (%) | ee (%) | Reference |

| Various 1,6-alkynones | Chiral tertiary allylic alcohols with furan/pyran rings | up to 99 | up to 99 | [2] |

| N-alkynones | Chiral pyrrolidines | High | High | [5] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound in asymmetric catalysis. This section provides protocols for the synthesis of the (S)-BI-DIME ligand and its application in a representative asymmetric Suzuki-Miyaura coupling reaction.

Synthesis of (S)-BI-DIME

General Procedure for Asymmetric Suzuki-Miyaura Coupling

The following is a general procedure for the palladium-catalyzed asymmetric Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using the this compound ligand.[1]

Materials:

-

Palladium acetate (B1210297) (Pd(OAc)₂)

-

(S)-BI-DIME ligand

-

Aryl bromide

-

Boronic acid

-

Potassium phosphate (B84403) (K₃PO₄)

-

Toluene (B28343) (anhydrous)

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and (S)-BI-DIME (1.2 mol%).

-

Add anhydrous toluene and stir the mixture at room temperature for 15 minutes.

-

Add the aryl bromide (1.0 equiv), the boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

-

Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chiral biaryl.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mechanistic Insights: The Catalytic Cycle

Understanding the catalytic cycle is essential for optimizing reaction conditions and designing new catalysts. In the context of the palladium-catalyzed asymmetric Suzuki-Miyaura coupling, the this compound ligand plays a critical role in each step of the cycle. Computational studies have shown that for the synthesis of tetra-ortho-substituted biaryls, all steps in the catalytic cycle contribute to the overall enantioselection, with transmetalation and reductive elimination being the most significant contributors.[3]

Catalytic Cycle of Pd/BI-DIME in Suzuki-Miyaura Coupling

References

- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly enantioselective nickel-catalyzed intramolecular reductive cyclization of alkynones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra- ortho- Substituted Biaryl Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Understanding the P-Chirality of BI-DIME: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-DIME, a P-chiral monophosphorus ligand, has emerged as a significant tool in modern asymmetric catalysis. Its unique stereochemical properties, centered at the phosphorus atom, play a crucial role in enabling high enantioselectivity in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth exploration of the P-chirality of this compound, encompassing its synthesis, analytical characterization, and the mechanistic basis for its effectiveness in asymmetric induction.

Core Concepts of P-Chirality in this compound

The chirality of this compound originates from the stereogenic phosphorus center, which is configured in either an (S) or (R) form. This P-chirality is a key determinant of the ligand's ability to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction. The precise arrangement of the substituents on the phosphorus atom dictates the three-dimensional space available for the coordination of reactants, leading to the preferential formation of one enantiomer of the product over the other.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step in its application. While a detailed, publicly available, step-by-step protocol for the enantioselective synthesis of this compound is not extensively documented in the literature, the general approach involves the use of chiral auxiliaries or enantioselective catalysis to establish the P-chiral center. A key precursor for a class of ligands including this compound is (R)-3-tert-Butyl-2,3-dihydrobenzo[d][1][2]oxaphosphol-4-ol oxide. The synthesis of this precursor has been achieved in kilogram quantities, with the absolute configuration of a key intermediate confirmed by X-ray crystallography.

Experimental Protocols for Characterization of P-Chirality

The determination of the enantiomeric purity and the absolute configuration of this compound is paramount for its effective use. The following sections detail the experimental methodologies employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary technique for determining the enantiomeric excess (ee) of this compound. Commercial suppliers of (S)-BI-DIME and (R)-BI-DIME report an enantiomeric excess of ≥99%, as determined by this method. While specific, detailed protocols for this compound are often proprietary, a general approach can be formulated based on methods used for similar P-chiral compounds.

Experimental Protocol: Chiral HPLC Analysis

| Parameter | Description |

| Column | A chiral stationary phase (CSP) column is essential. A Chiralpak OD-H column has been reported for the analysis of products from reactions using this compound ligands and is a suitable starting point. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. |

| Flow Rate | A flow rate in the range of 0.5-1.0 mL/min is common for analytical separations. |

| Detection | UV detection at a wavelength where this compound exhibits strong absorbance is used to monitor the elution of the enantiomers. |

| Temperature | The column temperature is typically maintained at a constant value (e.g., 25 °C) to ensure reproducible results. |

| Sample Preparation | A dilute solution of this compound in the mobile phase is prepared and injected onto the column. |

| Data Analysis | The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. |

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

³¹P NMR spectroscopy is a powerful tool for the analysis of P-chiral compounds. In the presence of a chiral solvating agent (CSA), the enantiomers of this compound form diastereomeric complexes that can be distinguished by their different chemical shifts in the ³¹P NMR spectrum.

Experimental Protocol: ³¹P NMR Analysis with a Chiral Solvating Agent

| Parameter | Description |

| NMR Spectrometer | A high-field NMR spectrometer is used to acquire the ³¹P NMR spectra. |

| Chiral Solvating Agent | A suitable chiral solvating agent, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL) or a derivative, is added to the NMR sample. The choice of CSA may require screening to find one that provides optimal separation of the signals. |

| Solvent | A deuterated solvent in which both this compound and the CSA are soluble, such as CDCl₃ or C₆D₆, is used. |

| Sample Preparation | A solution of this compound and the chiral solvating agent in the deuterated solvent is prepared in an NMR tube. The molar ratio of CSA to this compound is typically varied to achieve the best resolution. |

| Data Acquisition | A standard proton-decoupled ³¹P NMR experiment is performed. |

| Data Analysis | The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomeric complexes. |

X-ray Crystallography

X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule. While a publicly available crystal structure of this compound itself has not been identified, the X-ray structure of a rhodium complex of a related bisdihydrobenzooxaphosphole ligand, BIBOP, has been reported, confirming the stereoconfiguration of the ligand core. The determination of the crystal structure of this compound would provide invaluable insight into its three-dimensional structure and the spatial arrangement of the groups around the P-chiral center.

Hypothetical Experimental Workflow: X-ray Crystallography of this compound

Mechanism of Asymmetric Induction in Suzuki-Miyaura Cross-Coupling

The P-chirality of this compound is fundamental to its ability to induce enantioselectivity in the Suzuki-Miyaura cross-coupling reaction. The ligand coordinates to the palladium catalyst, creating a chiral pocket that influences the geometry of the key intermediates in the catalytic cycle.

Computational and experimental studies suggest that for this compound and related ligands, all steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can contribute to the overall enantioselection. However, the transmetalation and reductive elimination steps are often the most critical in determining the stereochemical outcome.

The chiral environment created by this compound forces the coupling partners to adopt a specific orientation during these key steps, leading to the preferential formation of one atropisomer of the biaryl product. The steric bulk and electronic properties of the substituents on the phosphorus atom of this compound are finely tuned to maximize this stereochemical control.

Catalytic Cycle of Asymmetric Suzuki-Miyaura Cross-Coupling with this compound

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| Enantiomeric Excess (ee) | ≥99% | Chiral HPLC | Commercial Supplier Data |

Conclusion

The P-chirality of this compound is a cornerstone of its utility in asymmetric catalysis. Through a combination of rational design, enantioselective synthesis, and rigorous analytical characterization, this compound has been established as a highly effective ligand for promoting enantioselectivity in key organic transformations. A thorough understanding of its stereochemical properties and the mechanism by which it induces asymmetry is crucial for its successful application in the development of new synthetic methodologies and the efficient production of chiral molecules in the pharmaceutical and chemical industries. Further research, particularly the public disclosure of a detailed enantioselective synthesis and an X-ray crystal structure, would undoubtedly accelerate the broader adoption and innovation of this powerful P-chiral ligand.

References

The BI-Dime Ligand Family: A Technical Guide for Advanced Catalysis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BI-Dime ligand family represents a class of P-chiral monophosphorus ligands that have garnered significant attention in the field of organic synthesis, particularly for their exceptional performance in transition metal-catalyzed cross-coupling reactions. Characterized by a dihydrobenzo[d][1][2]oxaphosphole core, these ligands have proven instrumental in achieving high yields and enantioselectivities in challenging asymmetric transformations. Their utility has been notably demonstrated in the synthesis of complex, biologically active molecules, including novel HIV integrase inhibitors and potent anti-cancer agents. This technical guide provides an in-depth overview of the this compound ligand family, its members, applications, and the signaling pathways of molecules synthesized using this powerful catalytic tool.

The this compound Ligand Family: Core Structure and Members

The foundational structure of the this compound ligand family is the 3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole scaffold. The family includes various members with different stereochemistry and substitutions, allowing for fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific reactions.

Key Members of the this compound Ligand Family:

| Ligand Name | Structure | Key Features |

| (S)-BI-DIME | (3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole | Enantiomerically pure (S)-configuration. Widely used in asymmetric catalysis. |

| (R)-BI-DIME | (R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole | Enantiomerically pure (R)-configuration. Complementary to (S)-BI-DIME for accessing the opposite enantiomer of a product. |

| rac-BI-DIME | Racemic mixture of (S)- and (R)-BI-DIME | Often used in initial reaction screening and for the synthesis of achiral products. |

| (S,S)-Me-BI-DIME | (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1][2]oxaphosphole | Methyl substitution at the 2-position, providing additional steric bulk. |

| (R,R)-Me-BI-DIME | (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1][2]oxaphosphole | Enantiomer of (S,S)-Me-BI-DIME. |

| (S,S)-iPr-BI-DIME | (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1][2]oxaphosphole | Isopropyl substitution at the 2-position for increased steric hindrance. |

| (R,R)-iPr-BI-DIME | (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1][2]oxaphosphole | Enantiomer of (S,S)-iPr-BI-DIME. |

Applications in Asymmetric Suzuki-Miyaura Cross-Coupling

The this compound ligand family has proven to be particularly effective in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for the construction of chiral biaryl compounds, which are common structural motifs in pharmaceuticals and other biologically active molecules.

Synthesis of a Quinoline-Based HIV Integrase Inhibitor Intermediate

A notable application of the this compound ligand is in the synthesis of a key intermediate for a quinoline-based HIV integrase inhibitor. This reaction involves the atroposelective Suzuki-Miyaura coupling of a quinoline (B57606) derivative with a boronic acid. The use of a this compound ligand was crucial in achieving high diastereomeric ratios for this challenging transformation. Some of the resulting compounds have shown inhibitory effects on HIV-1 integrase with IC50 values below 500 nM[3].

Quantitative Data for Asymmetric Suzuki-Miyaura Coupling:

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | ee (%) | Reference |

| 1 | 2-bromo-3-methyl-N-phenylbenzamide | 1-naphthylboronic acid | Chiral Monophosphorus Ligand | >99 | 88 | [4] |

| 2 | ortho-bromo aryl triflates | various arylboronic acids | This compound | high | up to 91 | [3] |

| 3 | multifunctionalized aryl halides | pyridylboronic acids | Chiral Monophosphorus Ligand | moderate to good | up to 92 | [3] |

| 4 | α-arylenamides | (Bpin)2 | (R)-BIDIME | good | up to 99 | [5] |

Synthesis of JNJ-4355, an MCL-1 Inhibitor

The this compound ligand class has also been instrumental in the synthesis of JNJ-4355, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The synthesis involves an asymmetric Suzuki-Miyaura reaction to construct the chiral biaryl core of the molecule. A screening of various chiral ligands identified a this compound derivative as optimal for achieving the desired enantioselectivity[1].

Experimental Protocols

General Procedure for Asymmetric Suzuki-Miyaura Coupling

The following is a general experimental protocol for a palladium-catalyzed asymmetric Suzuki-Miyaura coupling reaction using a this compound ligand. Specific conditions may vary depending on the substrates.

-

Preparation of the Catalyst: In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.005 mmol, 5 mol % Pd) and the desired this compound ligand (0.012 mmol, 6 mol %).

-

Reaction Setup: To the vial containing the catalyst is added the aryl halide (0.2 mmol, 1.0 equiv), the arylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv).

-

Solvent Addition: Dry and degassed solvent (e.g., THF, 2 mL) is added to the vial.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 72 h), monitoring the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature, and water is added. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Synthesis of a Quinoline-Based HIV Integrase Inhibitor Intermediate Workflow

Caption: Workflow for the asymmetric Suzuki-Miyaura coupling to synthesize a chiral biaryl intermediate.

Signaling Pathways of Biologically Active Molecules Synthesized with this compound Ligands

As catalysts, this compound ligands do not have direct biological activity. However, they are instrumental in synthesizing molecules that are potent modulators of critical biological pathways.

Mechanism of Action of Quinoline-Based HIV Integrase Inhibitors

The quinoline-based compounds synthesized using this compound ligands act as allosteric inhibitors of HIV-1 integrase. Instead of binding to the catalytic active site, these inhibitors bind to a different site on the enzyme, inducing a conformational change that leads to the aberrant multimerization of integrase monomers. This non-functional aggregate is incapable of binding to the viral DNA and catalyzing its integration into the host genome, thereby halting the viral replication cycle[2][6][7].

Caption: Mechanism of allosteric inhibition of HIV-1 integrase by quinoline-based compounds.

Mechanism of Action of JNJ-4355 (MCL-1 Inhibitor)

JNJ-4355 is a potent inhibitor of MCL-1, an anti-apoptotic protein of the BCL-2 family. In many cancers, MCL-1 is overexpressed, sequestering pro-apoptotic proteins like BAK and BAX and preventing them from inducing apoptosis. JNJ-4355 binds to the BH3-binding groove of MCL-1 with high affinity, displacing BAK and BAX. This allows BAK and BAX to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis)[8][9][10].

Caption: JNJ-4355 inhibits MCL-1, leading to the activation of the intrinsic apoptotic pathway.

Conclusion

The this compound ligand family has emerged as a powerful and versatile class of P-chiral monophosphorus ligands for asymmetric catalysis. Their effectiveness in promoting challenging Suzuki-Miyaura cross-coupling reactions has enabled the efficient synthesis of complex chiral molecules with significant biological activity. The successful application of this compound ligands in the synthesis of a novel HIV integrase inhibitor and a potent MCL-1 inhibitor underscores their importance in modern drug discovery and development. Further exploration of this ligand family is anticipated to unlock new synthetic methodologies and provide access to a wider range of innovative therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

Methodological & Application

Application Notes and Protocols for BI-Dime Catalyzed Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the BI-Dime catalyzed Suzuki-Miyaura cross-coupling reaction. The use of the this compound ligand in conjunction with a palladium catalyst offers a highly efficient and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds critical for pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of ligand is crucial for the efficiency and scope of this palladium-catalyzed reaction. This compound, a bulky and electron-rich monophosphorus ligand, has emerged as a highly effective ligand for Suzuki-Miyaura couplings, demonstrating remarkable activity and stability. This protocol is particularly notable for its application in aqueous media, offering a more sustainable and environmentally friendly approach to this powerful transformation.[1] The use of the surfactant Triton X-100 in water facilitates the reaction, allowing for low palladium catalyst loading.[1]

Advantages of the this compound Ligand

The this compound ligand offers several key advantages in Suzuki-Miyaura cross-coupling reactions:

-

High Efficiency: Enables high yields of coupled products for a broad range of substrates.[1]

-

Steric Hindrance: Facilitates the coupling of sterically demanding substrates, including the synthesis of hindered biaryls.[2]

-

Low Catalyst Loading: Effective at parts-per-million (ppm) levels of palladium, reducing the cost and environmental impact of the reaction.[1]

-

Aqueous Conditions: Promotes efficient coupling in water with the aid of a surfactant, eliminating the need for volatile organic solvents.[1]

-

Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aryl halide and the boronic acid coupling partners.[1]

Data Presentation

The following tables summarize the substrate scope and yields for the this compound catalyzed Suzuki-Miyaura coupling of various aryl bromides and phenylboronic acid in an aqueous Triton X-100 solution.

Table 1: Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >99 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | >99 |

| 3 | Bromobenzene | Biphenyl | >99 |

| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 98 |

| 5 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 95 |

| 6 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 97 |

| 7 | Methyl 4-bromobenzoate | Methyl 4-phenylbenzoate | 99 |

| 8 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 96 |

| 9 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | >99 |

| 10 | 1-Bromo-4-chlorobenzene | 4-Chlorobiphenyl | >99 |

| 11 | 2-Bromopyridine | 2-Phenylpyridine | 91 |

| 12 | 3-Bromopyridine | 3-Phenylpyridine | 94 |

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)2 (0.05 mol%), rac-BI-DIME (0.1 mol%), K3PO4 (2.0 mmol), 1 wt% Triton X-100 in H2O (4 mL), 80 °C, 1-3 h. Yields are isolated yields.

Table 2: Coupling of 4-Bromoanisole with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Methoxybiphenyl | >99 |

| 2 | 4-Tolylboronic acid | 4-Methoxy-4'-methylbiphenyl | >99 |

| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | >99 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 98 |

| 5 | 4-Formylphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 97 |

| 6 | 4-Cyanophenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 96 |

| 7 | 4-Fluorophenylboronic acid | 4-Fluoro-4'-methoxybiphenyl | >99 |

| 8 | 3-Methoxyphenylboronic acid | 3,4'-Dimethoxybiphenyl | >99 |

| 9 | 2-Thiopheneboronic acid | 2-(4-Methoxyphenyl)thiophene | 92 |

| 10 | 3-Pyridinylboronic acid | 3-(4-Methoxyphenyl)pyridine | 93 |

Reaction Conditions: 4-Bromoanisole (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)2 (0.05 mol%), rac-BI-DIME (0.1 mol%), K3PO4 (2.0 mmol), 1 wt% Triton X-100 in H2O (4 mL), 80 °C, 1-3 h. Yields are isolated yields.

Experimental Protocols

Materials and Reagents

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

rac-BI-DIME ligand

-

Aryl halide

-

Arylboronic acid

-

Potassium phosphate (B84403) (K₃PO₄)

-

Triton X-100

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Silica (B1680970) gel (for chromatography)

General Procedure for this compound Catalyzed Suzuki Coupling in Aqueous Media

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Solvent and Surfactant Addition: Prepare a 1 wt% solution of Triton X-100 in deionized water. Add 4 mL of this solution to the reaction vessel.

-

Catalyst Preparation and Addition: In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.05 mol%) and rac-BI-DIME (0.1 mol%) in a small amount of a suitable organic solvent (e.g., THF or dioxane). Add the appropriate amount of the catalyst stock solution to the reaction mixture.

-

Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step workflow for the this compound catalyzed Suzuki coupling.

References

Application Notes and Protocols for C-C Bond Formation Using BI-DIME Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of BI-DIME and its derivatives, a class of P-chiral monophosphorus ligands, in synthetically valuable carbon-carbon (C-C) bond-forming reactions. The protocols outlined below are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and drug development, offering robust methods for the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures. The use of the this compound ligand in conjunction with a palladium catalyst has been shown to be highly effective, even in environmentally benign solvent systems and with low catalyst loadings.[1]

Application: Synthesis of Biaryl Compounds in Water

An efficient and sustainable protocol for the Suzuki-Miyaura cross-coupling reaction has been developed using a palladium acetate (B1210297)/rac-BI-DIME catalytic system in water, facilitated by the surfactant Triton X-100. This method is applicable to a broad range of aryl and heteroaryl halides and boronic acids, affording excellent yields of the corresponding biaryl products.[1] This approach is particularly attractive for large-scale synthesis and in the context of green chemistry.

Quantitative Data

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 98 |

| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 95 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | 92 |

| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 88 |

| 5 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Phenylbenzonitrile | 96 |

| 6 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | 90 |

| 7 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetyl-1,1'-biphenyl | 94 |

| 8 | Methyl 4-bromobenzoate | Phenylboronic acid | Methyl 4-phenylbenzoate | 97 |

Experimental Protocol

Preparation of the Catalyst Stock Solution:

-